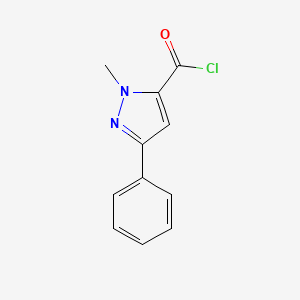
6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Descripción general
Descripción
6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family and is widely used in the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been studied for its potential pharmacological activities. It’s structurally related to pyrimidines, which are known to exhibit various biological activities, including anti-inflammatory, antiproliferative, and antifungal effects . The nitro group and chlorine substituent could potentially be modified to enhance these activities or confer new therapeutic properties.
Material Science
In material science, the compound’s derivatives could be used in the synthesis of novel materials. Its ability to act as a building block for more complex structures makes it valuable for creating new polymers or coatings with specific characteristics, such as increased durability or chemical resistance .
Environmental Science
The environmental impact of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine and its derivatives can be significant. Research in this field could focus on the degradation products of this compound in various environmental conditions and its potential bioaccumulation .
Biochemistry
In biochemistry, this compound could be used as a precursor for synthesizing nucleotide analogs. These analogs can be incorporated into DNA or RNA strands to study the effects of mutations or to develop new gene editing tools .
Agricultural Science
The chemical structure of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine suggests it could be a candidate for developing new pesticides or herbicides. Research might explore its effectiveness against various pests or its safety profile for non-target organisms .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry. Its unique spectral properties might make it suitable for developing new detection methods for related compounds or contaminants in samples .
Chemical Engineering
In chemical engineering, there’s potential for this compound to be used in process optimization. Its properties could influence reaction mechanisms, and studying these could lead to more efficient industrial synthesis of related chemicals .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is a versatile intermediate. It could be used to synthesize a wide range of other compounds, including pharmaceuticals, agrochemicals, and dyes .
Propiedades
IUPAC Name |
6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZZEVDOTSTXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427787 | |
| Record name | 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |
CAS RN |
54660-12-7 | |
| Record name | 6-Chloro-N,N-dimethyl-5-nitro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)
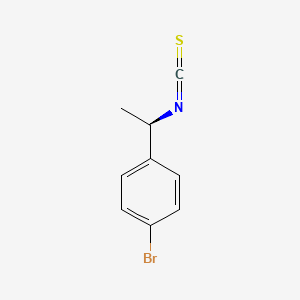
![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)
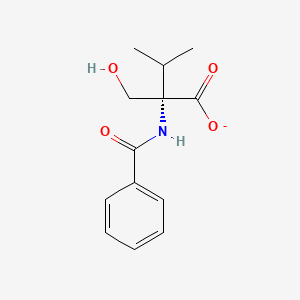
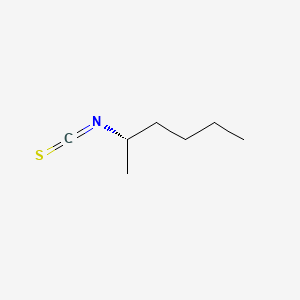
![Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1609520.png)
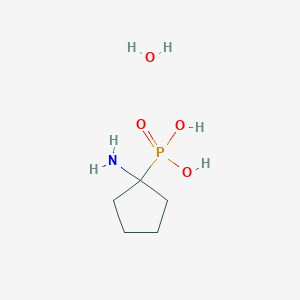
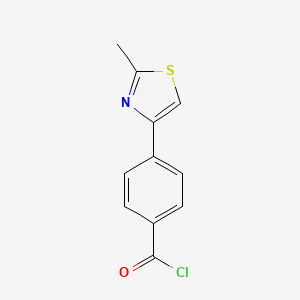
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)
